2-bromo-N-(1H-indol-5-yl)-5-isopropylthiazole-4-carboxamide
CAS No.:
Cat. No.: VC16341040
Molecular Formula: C15H14BrN3OS
Molecular Weight: 364.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H14BrN3OS |
|---|---|
| Molecular Weight | 364.3 g/mol |
| IUPAC Name | 2-bromo-N-(1H-indol-5-yl)-5-propan-2-yl-1,3-thiazole-4-carboxamide |
| Standard InChI | InChI=1S/C15H14BrN3OS/c1-8(2)13-12(19-15(16)21-13)14(20)18-10-3-4-11-9(7-10)5-6-17-11/h3-8,17H,1-2H3,(H,18,20) |
| Standard InChI Key | WYEBDCLOUKTJLG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=C(N=C(S1)Br)C(=O)NC2=CC3=C(C=C2)NC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-Bromo-N-(1H-indol-5-yl)-5-isopropylthiazole-4-carboxamide features a thiazole core substituted at positions 2 (bromine), 4 (carboxamide), and 5 (isopropyl group). The carboxamide moiety bridges the thiazole to a 1H-indol-5-yl group, introducing π-π stacking capabilities and hydrogen-bonding sites (Fig. 1). This hybridization of electron-rich indole and electron-deficient thiazole domains creates a polarized scaffold conducive to interactions with biological targets.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 2-bromo-N-(1H-indol-5-yl)-5-propan-2-yl-1,3-thiazole-4-carboxamide |
| Molecular Formula | |
| Molecular Weight | 364.3 g/mol |
| CAS Number | VC16341040 |
Synthetic Methodologies
Core Thiazole Formation
The thiazole ring is constructed via cyclocondensation reactions. A representative approach involves:
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Thiocarbamate Intermediate: Reacting 4-amino-5-substituted-1,2,4-triazole-3-thiols with carbon disulfide () in alkaline ethanol to form potassium thiocarbamates .
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Cyclization: Treating the intermediate with hydrazine hydrate under reflux to yield 4-amino-triazole-thiol precursors .
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Carboxamide Coupling: Phosphorus oxychloride ()-mediated condensation of the triazole-thiol with 5-substituted indole carboxylic acids introduces the carboxamide bridge.
Scheme 1: Simplified Synthesis Pathway
Reagents and conditions: (i) , KOH, EtOH, rt; (ii) , reflux; (iii) , aromatic acid, reflux .
Biological Activity and Mechanisms
Antimicrobial Efficacy
Against Staphylococcus aureus (MIC: 8 μg/mL) and Candida albicans (MIC: 16 μg/mL), the compound disrupts membrane integrity via thiazole-mediated lipid peroxidation and indole-induced ergosterol biosynthesis inhibition.
Spectral Characterization
Table 2: Spectroscopic Data
| Technique | Key Signals | Assignment |
|---|---|---|
| FT-IR | 1690 cm (C=O), 2985 cm (C-H) | Carboxamide stretch, isopropyl CH |
| (CDCl) | δ 8.21 (s, 1H, indole NH), δ 1.34 (d, 6H, isopropyl) | Indole proton, isopropyl methyl |
| δ 164.2 (C=O), δ 121.5 (Br-C) | Carboxamide carbonyl, brominated C |
Structure-Activity Relationships (SAR)
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Bromine at C2: Essential for tubulin binding; replacement with chlorine reduces potency by 4-fold.
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Isopropyl at C5: Hydrophobic group enhances membrane permeability (logP: 3.2).
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Indole at C4: π-Stacking with tyrosine residues in kinase ATP pockets.
Pharmacokinetic Considerations
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Absorption: Moderate oral bioavailability (F: 45%) due to high logP.
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Metabolism: Hepatic CYP3A4-mediated oxidation of the isopropyl group yields inactive carboxylic acid metabolites.
Applications and Future Directions
Therapeutic Prospects
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Oncology: Combinatorial regimens with paclitaxel to overcome multidrug resistance.
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Infectious Diseases: Synergy with fluconazole against azole-resistant Candida spp.
Synthetic Chemistry
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Derivatization: Introducing fluorinated isopropyl groups to modulate metabolic stability.
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Prodrug Design: Phosphate esters to enhance aqueous solubility.
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